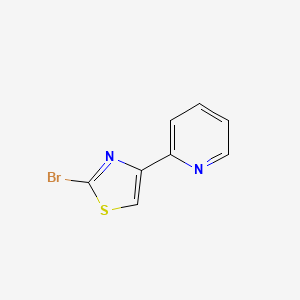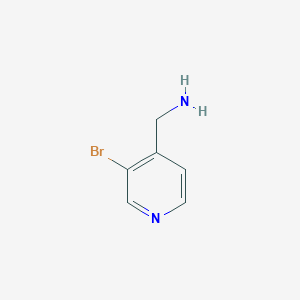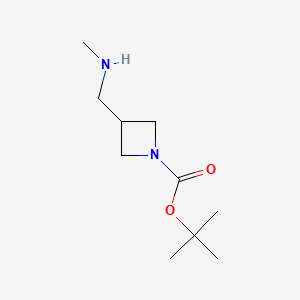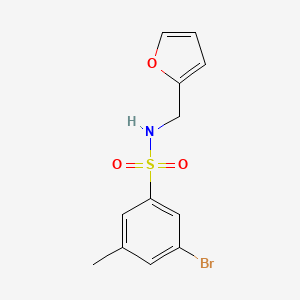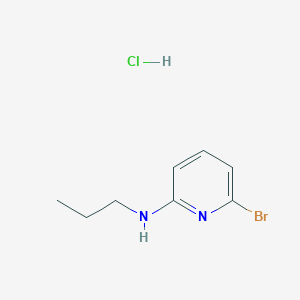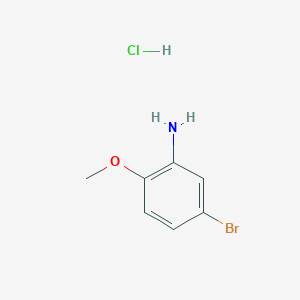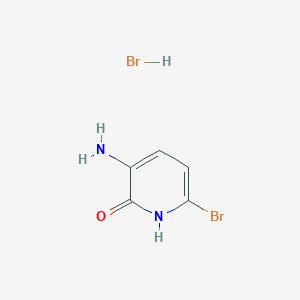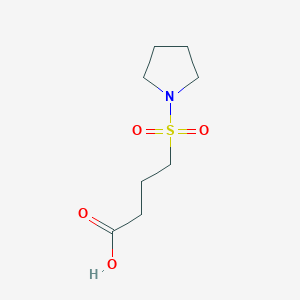
4-(Pyrrolidine-1-sulfonyl)butanoic acid
Vue d'ensemble
Description
“4-(Pyrrolidine-1-sulfonyl)butanoic acid” is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.27 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “4-(Pyrrolidine-1-sulfonyl)butanoic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Wan et al. designed and synthesized a new series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The molecular structure of “4-(Pyrrolidine-1-sulfonyl)butanoic acid” consists of a five-membered pyrrolidine ring attached to a butanoic acid group . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in “4-(Pyrrolidine-1-sulfonyl)butanoic acid” can undergo various chemical reactions. For instance, it can be functionalized or used in ring construction reactions . The specific chemical reactions that “4-(Pyrrolidine-1-sulfonyl)butanoic acid” can undergo would depend on the reaction conditions and the presence of other reactants.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Antimicrobial Applications : 4-(Pyrrolidine-1-sulfonyl)butanoic acid has been used in synthesizing 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones with significant antimicrobial activity. These compounds were prepared using polyphosphate ester and screened for their antimicrobial properties, exhibiting minimum inhibitory concentration values ranging from 0.09 to 1.0 mg (Zareef, Iqbal, & Arfan, 2008).
Novel Synthetic Methods
- Cyclization Reactions : A novel method involving cyclization of 4-(substituted-phenylsulfonamido)butanoic acids was developed, resulting in the formation of p-substituted 1-arylsulfonyl-pyrrolidin-2-ones, indicating a potential pathway for new compound synthesis (Zareef, Iqbal, Khan, Zaidi, Zia-ullah, & Arfan, 2009).
- Superparamagnetic Nanocatalyst : The compound has been grafted onto superparamagnetic γ-Fe2O3@SiO2 nanoparticles, creating a novel heterogeneous nanocatalyst for green synthesis of certain trione derivatives under aqueous conditions (Mohammadi & Shaterian, 2018).
Medicinal Chemistry
- Calcium Channel Blockers : 4-(Pyrrolidine-1-sulfonyl)butanoic acid derivatives have been studied for their stereoselective behavior in the context of cardiovascular L-type calcium channel blocking, showcasing its potential in medicinal chemistry applications (Carosati, Budriesi, Ioan, Cruciani, Fusi, Frosini, Saponara, Gasparrini, Ciogli, Villani, Stephens, Devlin, Spinelli, & Chiarini, 2009).
Organocatalysis
- Asymmetric Organocatalysts : Hydroxyproline derivatives of 4-(Pyrrolidine-1-sulfonyl)butanoic acid have been used as organocatalysts in asymmetric reactions of organic compounds. This includes applications in aldol reactions, Mannich reactions, and Michael additions, highlighting its versatility in organocatalysis (Zlotin, 2015).
Heterocyclic Compound Synthesis
- Heterocyclic Sulfonamides and Sulfonyl Fluorides : The compound has been instrumental in the synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, providing rapid access to various heterocyclic compounds with potential pharmaceutical applications (Tucker, Chenard, & Young, 2015).
Orientations Futures
The future directions for “4-(Pyrrolidine-1-sulfonyl)butanoic acid” and other pyrrolidine derivatives could involve further exploration of their biological activities and potential applications in drug discovery . This could involve the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c10-8(11)4-3-7-14(12,13)9-5-1-2-6-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJFODMCZUGNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidine-1-sulfonyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



